molecular formula C22H24ClN3O3 B11184791 N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide

N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide

Cat. No.: B11184791
M. Wt: 413.9 g/mol
InChI Key: CYVRIOOXKCYSMO-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine and bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, likely through the inhibition of key enzymes and signaling pathways . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-methoxyphenyl)-5-ethyl-11-oxo-5H,5AH,6H,7H,8H,9H,11H-pyrido[2,1-B]quinazoline-3-carboxamide stands out due to its specific structural features, which confer unique biological activities. Its ability to target specific molecular pathways and induce apoptosis in cancer cells highlights its potential as a novel therapeutic agent .

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3/c1-3-25-18-12-14(21(27)24-15-8-10-19(29-2)17(23)13-15)7-9-16(18)22(28)26-11-5-4-6-20(25)26/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27)

InChI Key

CYVRIOOXKCYSMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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